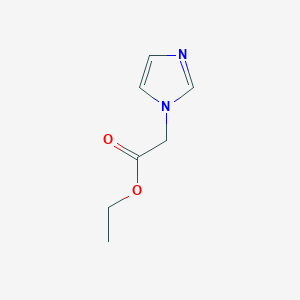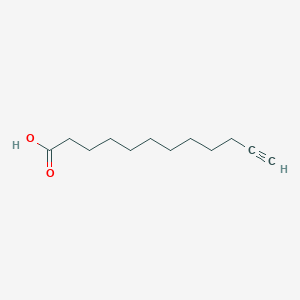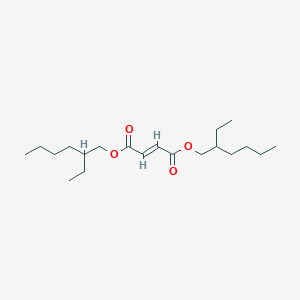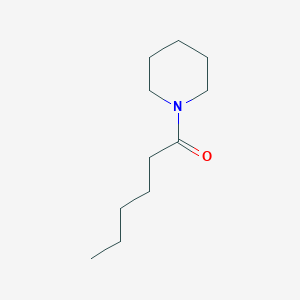
1H-Imidazol-1-acetato de etilo
Descripción general
Descripción
Ethyl 1H-imidazole-1-acetate, also known as EIA, is an organic compound that has been used in a variety of scientific research applications for decades. It is a colorless, volatile liquid with a pungent odor and is soluble in water and organic solvents. EIA is widely used in the synthesis of a variety of compounds, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Productos farmacéuticos y agroquímicos
Los imidazoles se utilizan ampliamente en la industria farmacéutica debido a sus diversas actividades biológicas y farmacológicas . Juegan un papel fundamental en la síntesis de moléculas biológicamente activas , como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos, antivirales e inhibidores enzimáticos .
Tintes para células solares y otras aplicaciones ópticas
Investigaciones recientes han demostrado que los imidazoles se están implementando en el desarrollo de tintes para células solares y otras aplicaciones ópticas . Sus propiedades únicas los hacen adecuados para estas aplicaciones.
Materiales funcionales
Los imidazoles se han encontrado aplicaciones en la creación de materiales funcionales . Su versatilidad y utilidad en diversas áreas los convierten en una opción popular para el desarrollo de nuevos materiales.
Catálisis
Los imidazoles también se utilizan en catálisis . Su capacidad para actuar como nucleófilos y electrófilos los hace útiles en una variedad de procesos catalíticos.
Líquidos iónicos y carbenos N-heterocíclicos (NHC)
La química verde y la catálisis organometálica han ampliado la aplicación de los imidazoles como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Estas aplicaciones resaltan la versatilidad de los imidazoles en la síntesis química.
Síntesis de moléculas biológicamente activas
Los imidazoles juegan un papel crucial en la síntesis de moléculas biológicamente activas . Se utilizan en la creación de diversos medicamentos y agentes terapéuticos .
Reguladores del crecimiento de las plantas, fungicidas y herbicidas
Los imidazoles también actúan como reguladores selectivos del crecimiento de las plantas, fungicidas y herbicidas
Safety and Hazards
Ethyl 1H-imidazole-1-acetate is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Imidazole compounds, including Ethyl 1H-imidazole-1-acetate, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on improving the synthesis process and exploring new applications of these compounds.
Propiedades
IUPAC Name |
ethyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITZNDMCFHYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396568 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17450-34-9 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 1H-imidazole-1-acetate, and what spectroscopic data was used to characterize it?
A1: Ethyl 1H-imidazole-1-acetate has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The research paper specifically mentions that the synthesized product was characterized using ¹H NMR spectroscopy [].
Q2: What is the yield of the synthesis method described in the paper for Ethyl 1H-imidazole-1-acetate?
A2: The paper reports an 80% yield for the synthesis of Ethyl 1H-imidazole-1-acetate using ethyl bromoacetate and imidazole as starting materials []. This suggests a relatively efficient synthetic route for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)







![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)

